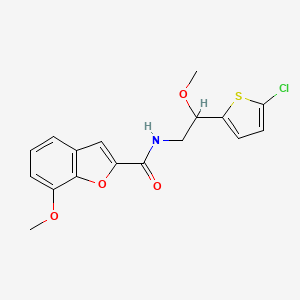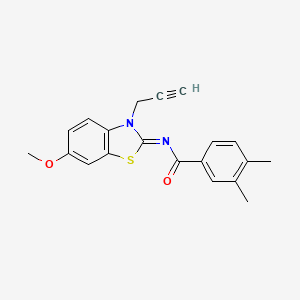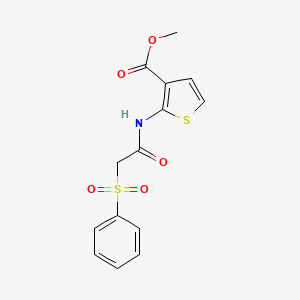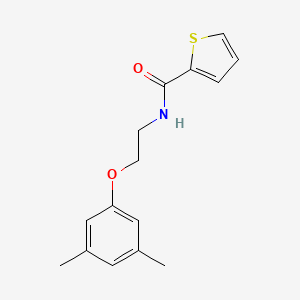
2-(N-(2,2-dimethoxyethyl)carbamoyl)cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(N-(2,2-dimethoxyethyl)carbamoyl)cyclohexanecarboxylic acid" is a derivative of cyclohexanecarboxylic acid, which is a structural motif found in various bioactive molecules and pharmaceuticals. The presence of the carbamoyl group suggests potential for biological activity, and the dimethoxyethyl moiety could influence the compound's solubility and reactivity.
Synthesis Analysis
While the specific synthesis of "this compound" is not detailed in the provided papers, similar compounds have been synthesized through various methods. For instance, the synthesis of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives involves the reaction of appropriate aryl amines with cyclohexanecarboxylic acid derivatives under controlled conditions . The enzymatic desymmetrization of a related diester to a monoester using Candida antarctica lipase suggests that biocatalysis could be a viable approach for the synthesis of chiral centers in cyclohexanecarboxylic acid derivatives .
Molecular Structure Analysis
The molecular structure of cyclohexanecarboxylic acid derivatives can be characterized by various spectroscopic techniques, including IR, NMR, and X-ray crystallography. For example, the crystal structure of a related compound, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, was determined by X-ray diffraction, revealing a chair conformation of the cyclohexane ring and an intramolecular hydrogen bond forming a pseudo-six-membered ring . These techniques could be applied to determine the molecular structure of "this compound" and to confirm its conformation and stereochemistry.
Chemical Reactions Analysis
Cyclohexanecarboxylic acid derivatives can participate in various chemical reactions, including the formation of coordination compounds with metal ions, as seen in the synthesis of metal complexes with N-(2-carbamoylthienyl)-C-(3′-carboxy-2′-hydroxyphenyl) azetidin-2-one . The reactivity of the carbamoyl group in "this compound" could be explored in the context of forming amide bonds or reacting with nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexanecarboxylic acid derivatives can be influenced by their functional groups. For instance, the presence of the dimethoxyethyl group in "this compound" may affect its solubility in organic solvents and water. The compound's melting point, boiling point, and stability can be predicted based on its molecular structure and compared with similar compounds characterized in the literature, such as the novel ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate .
Propiedades
IUPAC Name |
2-(2,2-dimethoxyethylcarbamoyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-17-10(18-2)7-13-11(14)8-5-3-4-6-9(8)12(15)16/h8-10H,3-7H2,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEYGMYXSZYVTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1CCCCC1C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2504129.png)
![2-(pyrrolidin-1-ylcarbonyl)-4-[3-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2504130.png)
![Ethyl 3-[(2,3-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B2504132.png)
![3-[5-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2504133.png)

![N-(4-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2504138.png)

![2-(3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2504141.png)


![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenecarboxamide](/img/structure/B2504145.png)
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2504147.png)

